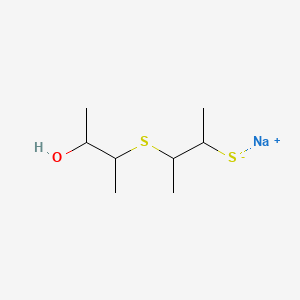
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt is a chemical compound with a complex structure that includes both hydroxyl and thiol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt typically involves the reaction of 3-hydroxy-2-butylthiol with 2-butanethiol in the presence of a sodium base. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction. The resulting product is then purified through various techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiol groups are regenerated.
Substitution: Various substituted thiol derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a model compound for thiol-based biochemistry.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt exerts its effects involves its ability to participate in redox reactions. The thiol groups can undergo oxidation and reduction, making the compound a versatile agent in various chemical processes. The molecular targets and pathways involved include interactions with other thiol-containing molecules and enzymes that facilitate redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanethiol: A simpler thiol compound with similar reactivity but lacking the hydroxyl group.
3-Methyl-2-butanethiol: Another thiol compound with a different alkyl group, used in similar applications.
Uniqueness
3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications that require both nucleophilic and redox capabilities.
Propriétés
Numéro CAS |
67801-35-8 |
|---|---|
Formule moléculaire |
C8H17NaOS2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
sodium;3-(3-hydroxybutan-2-ylsulfanyl)butane-2-thiolate |
InChI |
InChI=1S/C8H18OS2.Na/c1-5(9)7(3)11-8(4)6(2)10;/h5-10H,1-4H3;/q;+1/p-1 |
Clé InChI |
NOPPVMNVQAVKKJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C(C)SC(C)C(C)[S-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)


![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)


![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)


![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)
